molecular formula C14H17N3O3 B11330294 N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide

N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide

Cat. No.: B11330294
M. Wt: 275.30 g/mol
InChI Key: IBCGTCAFFJEHQU-UHFFFAOYSA-N
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Description

N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The compound also features a methoxy group and a methyl group attached to a phenyl ring, as well as a propanamide moiety. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under specific reaction conditions.

    Introduction of the methoxy and methyl groups: These groups can be introduced through electrophilic aromatic substitution reactions using suitable reagents.

    Attachment of the propanamide moiety: This step involves the reaction of the oxadiazole intermediate with a suitable amide precursor under appropriate conditions.

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide can be compared with other similar compounds, such as:

    4-methoxy-N-(4-methylphenyl)-3-nitrobenzamide: This compound shares a similar structural motif but differs in the presence of a nitro group instead of the oxadiazole ring.

    4-methoxy-N-(4-nitrobenzyl)aniline: This compound also contains a methoxy group and a phenyl ring but differs in the presence of a nitrobenzyl group instead of the oxadiazole ring and propanamide moiety.

The uniqueness of this compound lies in its specific combination of functional groups and the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide

InChI

InChI=1S/C14H17N3O3/c1-8(2)14(18)15-13-12(16-20-17-13)10-5-6-11(19-4)9(3)7-10/h5-8H,1-4H3,(H,15,17,18)

InChI Key

IBCGTCAFFJEHQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NON=C2NC(=O)C(C)C)OC

Origin of Product

United States

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